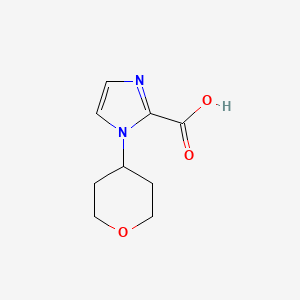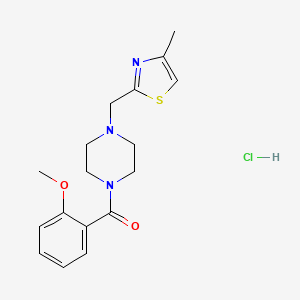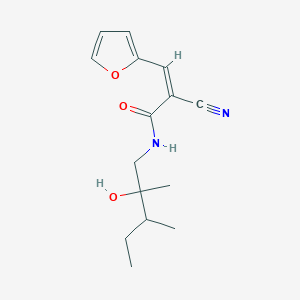
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features both a tetrahydropyran ring and an imidazole ring
Méthodes De Préparation
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the tetrahydropyran ring followed by the introduction of the imidazole ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the rings and the carboxylic acid group. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects. The tetrahydropyran ring may also contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid include other imidazole derivatives and tetrahydropyran-containing molecules. For example:
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the imidazole ring.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring instead of an imidazole ring and is used in different chemical applications.
The uniqueness of this compound lies in its specific combination of the tetrahydropyran and imidazole rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(oxan-4-yl)imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-10-3-4-11(8)7-1-5-14-6-2-7/h3-4,7H,1-2,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZSAFIEGIVCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)

![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)

![N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2930367.png)
![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)
![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)
![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)
![N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2930374.png)
![tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-N-methylcarbamate](/img/structure/B2930375.png)

![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
